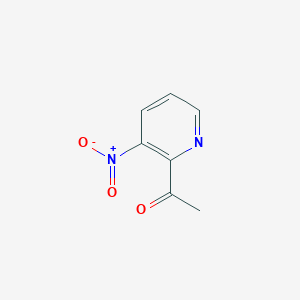

1-(3-Nitropyridin-2-YL)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c1-5(10)7-6(9(11)12)3-2-4-8-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSQCJBQCZOILA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Nitropyridin-2-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of a validated synthetic pathway for 1-(3-nitropyridin-2-yl)ethanone, a valuable heterocyclic ketone intermediate. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the synthetic strategy, the causality behind experimental choices, and a detailed, reproducible protocol. The core of this guide focuses on a modern, two-step approach commencing from 2-chloro-3-nitropyridine, involving a Stille cross-coupling reaction to form a key enol ether intermediate, followed by an efficient acid-catalyzed hydrolysis. Mechanistic insights, data presentation, and safety considerations are integrated throughout to ensure scientific integrity and practical utility.

Introduction and Strategic Overview

This compound (CAS No. 194278-44-9) is a substituted pyridine derivative featuring both an acetyl group and a nitro group.[1] This unique substitution pattern makes it a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group and the reactive carbonyl functionality of the acetyl group provide two distinct handles for further molecular elaboration. For instance, nitropyridine compounds are recognized as important intermediates in the synthesis of therapeutic agents.[2]

Direct nitration of 2-acetylpyridine presents significant challenges, including harsh reaction conditions and the formation of undesired isomers, due to the deactivating nature of both the pyridine nitrogen (especially when protonated) and the acetyl group.[3][4] Therefore, a more controlled and regioselective approach is required.

Our strategy hinges on a retrosynthetic disconnection that avoids the direct nitration of a pre-existing acetylpyridine. Instead, we build the molecule by first establishing the 3-nitropyridine core and then introducing the acetyl functionality. This is achieved via a key enol ether intermediate, 2-(1-ethoxyvinyl)-3-nitropyridine, which can be readily hydrolyzed to the target ketone.

The overall synthetic workflow is depicted below.

Caption: High-level workflow for the synthesis of this compound.

Pathway Execution: From Halopyridine to Target Ketone

The selected pathway is divided into two distinct, high-yielding stages.

Stage 1: Stille Cross-Coupling for Enol Ether Synthesis

Causality and Expertise: The Stille cross-coupling reaction is an exceptionally reliable method for forming carbon-carbon bonds. Its primary advantage in this context is its tolerance of a wide range of functional groups, including the nitro group present on our substrate, which might be sensitive under the conditions required for other coupling reactions (e.g., Grignard). We start with 2-chloro-3-nitropyridine, a commercially available and reactive electrophile. The chlorine at the 2-position is activated towards nucleophilic substitution and is an excellent participant in palladium-catalyzed cross-coupling cycles.[5] Its partner, tributyl(1-ethoxyvinyl)stannane, serves as a stable and effective nucleophilic donor of the "acetyl anion" equivalent in the form of an enol ether.

Reaction Scheme: 2-Chloro-3-nitropyridine + Tributyl(1-ethoxyvinyl)stannane → 2-(1-Ethoxyvinyl)-3-nitropyridine

Mechanism Overview: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the nitropyridine, followed by transmetalation with the organostannane reagent, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Caption: Simplified mechanism of the Stille cross-coupling reaction.

Stage 2: Acid-Catalyzed Hydrolysis of the Enol Ether

Causality and Expertise: Enol ethers are valuable synthetic intermediates precisely because they serve as masked carbonyl compounds. They are stable to many reaction conditions but can be cleanly and efficiently hydrolyzed to the corresponding ketone under acidic conditions.[1] The mechanism involves the protonation of the enol ether double bond, which generates a resonance-stabilized carbocation (an oxocarbenium ion). Subsequent attack by water and loss of ethanol yields the desired ketone. The use of a mixture of hydrochloric acid and acetic acid provides both the necessary acidic catalyst and a suitable solvent system.[1]

Reaction Scheme: 2-(1-Ethoxyvinyl)-3-nitropyridine + H₂O --[H⁺]--> this compound + Ethanol

Detailed Experimental Protocol

Trustworthiness: This protocol is adapted from a documented procedure and is designed to be self-validating.[1] Each step includes clear instructions and expected outcomes. All reagents should be of high purity.

Reagents and Materials

| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 2-Chloro-3-nitropyridine | 5470-18-8 | 158.55 | 3.17 g | 1.0 |

| Tributyl(1-ethoxyvinyl)stannane | 97674-02-7 | 349.12 | 8.03 g | 1.15 |

| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 1.16 g | 0.05 |

| Toluene, anhydrous | 108-88-3 | 92.14 | 100 mL | - |

| Acetic Acid | 64-19-7 | 60.05 | 46 mL | - |

| 3N Hydrochloric Acid | 7647-01-0 | 36.46 | 34 mL | - |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |

| Sodium Bicarbonate (sat. aq.) | 144-55-8 | 84.01 | As needed | - |

| Sodium Sulfate, anhydrous | 7757-82-6 | 142.04 | As needed | - |

Step-by-Step Methodology

Stage 1: Synthesis of 2-(1-ethoxyvinyl)-3-nitropyridine

-

Inert Atmosphere Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-3-nitropyridine (3.17 g, 20.0 mmol), tributyl(1-ethoxyvinyl)stannane (8.03 g, 23.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (1.16 g, 1.0 mmol).

-

Solvent Addition: Add 100 mL of anhydrous toluene via cannula.

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 6-12 hours.

-

Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. The crude residue, containing the desired product and tin byproducts, can often be carried forward directly to the next step after a simple filtration through a short plug of silica gel to remove the palladium catalyst. For rigorous purification, column chromatography on silica gel can be performed.

Stage 2: Synthesis of this compound

-

Dissolution: Dissolve the crude 2-(1-ethoxyvinyl)-3-nitropyridine (assuming theoretical yield of ~4.58 g, 23.6 mmol) in 46 mL of acetic acid in a 250 mL round-bottom flask.[1]

-

Hydrolysis: Add 34 mL of 3N hydrochloric acid to the solution. Stir the reaction mixture vigorously at room temperature (20-25 °C) for 9 hours.[1]

-

Neutralization: Upon completion, cool the reaction solution in an ice bath. Carefully neutralize the mixture with a saturated aqueous solution of sodium hydroxide until the pH is approximately 7. Then, adjust the pH to 8-9 with a saturated aqueous solution of sodium bicarbonate.[1]

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[1]

-

Washing and Drying: Combine the organic layers, wash with saturated aqueous sodium chloride solution (brine), and dry over anhydrous sodium sulfate.[1]

-

Purification: Filter off the drying agent and remove the solvent by distillation under reduced pressure. Purify the resulting residue by silica gel column chromatography (eluent: 2:1 Hexane:Ethyl Acetate) to afford the final product as a white to light yellow solid.[1]

Expected Results and Characterization

-

Yield: The reported yield for the hydrolysis step is 79%.[1]

-

Appearance: White to light yellow solid.[1]

-

¹H-NMR (CDCl₃): δ 2.73 (3H, s), 7.60 (1H, dd, J=8.3, 4.8 Hz), 8.23 (1H, dd, J=8.3, 1.5 Hz), 8.83 (1H, dd, J=4.8, 1.5 Hz).[1] The singlet at 2.73 ppm corresponds to the acetyl methyl protons. The three distinct signals in the aromatic region confirm the trisubstituted pyridine ring structure.

Safety and Handling

-

Organostannanes: Tributyltin compounds are toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Palladium Catalysts: Palladium compounds can be toxic and are expensive. Avoid inhalation of dust.

-

Acids and Bases: Acetic acid, hydrochloric acid, and sodium hydroxide are corrosive. Handle with appropriate PPE. Neutralization should be performed slowly and with cooling to control the exothermic reaction.

-

Solvents: Toluene and ethyl acetate are flammable. Work in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of this compound is effectively achieved through a robust, two-stage process involving a Stille cross-coupling and subsequent acid-catalyzed hydrolysis. This pathway offers excellent regiocontrol and high yields, circumventing the challenges associated with direct nitration of 2-acetylpyridine. The detailed protocol and mechanistic rationale provided herein serve as a reliable guide for researchers requiring access to this versatile chemical intermediate.

References

-

Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents. [Link]

-

Gesher A. (2023). Unlocking the Potential: Synthesis and Applications of 2-Amino-3-nitropyridine. [Link]

- Google Patents. JPH06287176A - Production of 2-amino-3-nitropyridine.

- Google Patents.

-

ResearchGate. Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. [Link]

-

Wikipedia. 2-Acetylpyridine. [Link]

-

Reddit. Nitration of 4-acetyl-pyridine. [Link]

-

IOPscience. Synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea. [Link]

Sources

"1-(3-Nitropyridin-2-YL)ethanone" CAS number 55675-33-7

An In-Depth Technical Guide to 1-(3-Nitropyridin-2-yl)ethanone (CAS 55675-33-7): A Versatile Heterocyclic Building Block

Executive Summary

This compound is a functionalized heterocyclic compound poised for significant utility in synthetic and medicinal chemistry. The strategic placement of an acetyl group and a nitro group on the pyridine core creates a molecule with a rich and versatile reactivity profile. The electron-withdrawing nature of both substituents activates the pyridine ring for specific chemical transformations, making it an ideal starting point for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its properties, plausible synthetic routes, core reactivity, and potential applications, particularly in the field of drug discovery. By analyzing the known chemistry of closely related 2-substituted-3-nitropyridines, we can elucidate the mechanistic principles that govern its utility and provide actionable protocols for researchers.

The Strategic Importance of the 3-Nitropyridine Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a nitro group (NO₂) profoundly alters the electronic landscape of this ring. Positioned at the 3-position, the nitro group acts as a powerful electron-withdrawing group, which serves two primary functions:

-

Activation for Nucleophilic Aromatic Substitution (SNAr): The nitro group can function as an efficient leaving group (nucleofuge), particularly when the ring is further activated by other electron-withdrawing substituents. This allows for the direct introduction of a wide array of nucleophiles.

-

Modulation of Physicochemical Properties: The presence of the nitro group influences the molecule's polarity, solubility, and electronic properties, which are critical parameters in drug design.

The acetyl group at the 2-position not only contributes to the electronic activation of the ring but also serves as a versatile synthetic handle for a plethora of chemical transformations, including condensations, reductions, and derivatizations.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific isomer is not broadly published, its key properties can be reliably predicted or are available from chemical suppliers.

| Property | Value | Source / Rationale |

| CAS Number | 55675-33-7 | - |

| Molecular Formula | C₇H₆N₂O₃ | Based on structure |

| Molecular Weight | 166.14 g/mol | Based on structure |

| Appearance | Pale-yellow to yellow-brown solid/semi-solid | Analogy to similar compounds |

| Storage Temperature | Room temperature, under inert atmosphere | Recommended for nitro-aromatics |

| IUPAC Name | This compound | Standard nomenclature |

| InChI Key | WJBPEUKZXRFJDM-UHFFFAOYSA-N | Isomer-specific identifier |

Spectroscopic Characterization (Predicted):

-

¹H NMR: Protons on the pyridine ring would appear in the aromatic region (typically δ 7.5-9.0 ppm), significantly downfield due to the electron-withdrawing effects of the nitro and acetyl groups. The methyl protons of the acetyl group would present as a sharp singlet around δ 2.5-2.8 ppm.

-

¹³C NMR: The carbonyl carbon would be observed around δ 190-200 ppm. The aromatic carbons would appear in the δ 120-160 ppm range, with carbons attached to or ortho/para to the nitro group being significantly influenced.

-

IR Spectroscopy: Characteristic peaks would include a strong C=O stretch (around 1700 cm⁻¹) and strong asymmetric and symmetric stretches for the NO₂ group (approx. 1530 and 1350 cm⁻¹, respectively).

Proposed Synthesis and Mechanistic Insight

A direct and logical approach to the synthesis of this compound involves the regioselective nitration of the commercially available precursor, 1-(pyridin-2-yl)ethanone. The directing effects of the acetyl group and the protonated pyridine nitrogen under strong acidic conditions are the critical factors governing the reaction's outcome.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Nitration of 1-(Pyridin-2-yl)ethanone

Causality: This protocol employs a standard nitrating mixture. Concentrated sulfuric acid protonates the pyridine nitrogen, deactivating the ring towards electrophilic attack, and also protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), slowly add 1-(pyridin-2-yl)ethanone (1.0 eq) to concentrated sulfuric acid (98%, ~3-4 mL per gram of starting material).

-

Addition of Nitrating Agent: While maintaining the temperature below 10 °C, add a pre-cooled mixture of concentrated sulfuric acid (1 part) and fuming nitric acid (1 part) dropwise to the reaction mixture over 30-45 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate should form.

-

Neutralization and Extraction: Slowly neutralize the cold aqueous solution with a saturated sodium bicarbonate or ammonium hydroxide solution to a pH of ~7-8. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Core Reactivity: A Gateway to Chemical Diversity

The true value of this molecule lies in its predictable and versatile reactivity, dominated by the interplay between the nitro and acetyl groups.

A. Nucleophilic Aromatic Substitution (SNAr) at the C3 Position

Recent studies on 2-methyl- and 2-arylvinyl-3-nitropyridines have demonstrated that the 3-nitro group is an excellent nucleofuge, undergoing selective substitution with various nucleophiles, particularly thiols.[1][2] This reactivity is directly applicable to this compound.

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C3 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the nitro group. In the subsequent step, the aromaticity is restored by the expulsion of the nitrite anion (NO₂⁻).

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Thiolation of this compound

This protocol provides a self-validating system for introducing sulfur nucleophiles, a common strategy in medicinal chemistry.[1]

-

Materials: this compound (1.0 eq), desired thiol (e.g., benzyl mercaptan, 1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous DMF.

-

Reaction Setup: To a solution of the thiol in anhydrous DMF, add potassium carbonate and stir for 10 minutes at room temperature to form the thiolate anion.

-

Addition of Substrate: Add this compound to the mixture.

-

Heating and Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.[1]

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the 1-(3-(thiol-substituted)pyridin-2-yl)ethanone derivative.

B. Transformations of the Acetyl Group

The acetyl moiety is a versatile functional group that can undergo a wide range of standard chemical transformations, allowing for further diversification of the molecular scaffold. These reactions include:

-

Aldol Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated ketones.

-

Reduction: Selective reduction to a secondary alcohol using agents like sodium borohydride (NaBH₄). This alcohol can be a precursor for further reactions.[3]

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to create new C-C bonds.[4]

-

Formation of Heterocycles: The acetyl group can be a key component in cyclization reactions to form fused or appended heterocyclic systems.

Caption: Derivatization pathways from the core this compound scaffold.

Applications in Drug Discovery

This compound is not an end-product but a strategic intermediate. Its value is realized in its ability to generate libraries of diverse molecules for screening in drug discovery programs.

-

Kinase Inhibitors: The pyridine core is a well-established scaffold in kinase inhibitor design. The functional handles on this molecule allow for the systematic exploration of the chemical space around the core to optimize binding and selectivity. For instance, N-(thiazol-2-yl)pyridin-2-amine derivatives have been developed as potent KDR kinase inhibitors.[5]

-

TRP Channel Modulators: Pyridinyl methanol derivatives have been identified as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain and inflammation.[3] The acetyl group on our title compound can be readily reduced to the corresponding alcohol, providing a direct entry point into this class of molecules.

-

Fragment-Based and Diversity-Oriented Synthesis: The dual reactivity allows for its use in fragment-based lead discovery (FBLD) and diversity-oriented synthesis (DOS). The core can be elaborated through SNAr on one side and acetyl group chemistry on the other, rapidly generating a library of compounds with diverse three-dimensional shapes and pharmacophoric features. This approach aligns with modern medicinal chemistry strategies, such as the use of "click chemistry" for efficient lead discovery.[6]

Safety and Handling

As with all nitro-aromatic compounds, appropriate safety precautions are essential. The following guidelines are based on data for structurally related nitropyridines.[7][8]

| Hazard Category | GHS Information | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |

| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/eye protection. |

| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume. P271: Use only outdoors or in a well-ventilated area. |

-

Handling: Should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[7]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound represents a highly valuable, albeit under-utilized, building block for chemical synthesis. Its defined regiochemistry and dual functional handles provide a robust platform for generating molecular diversity. The predictable SNAr reactivity of the 3-nitro group, coupled with the versatility of the 2-acetyl moiety, offers chemists a reliable and efficient route to novel pyridyl derivatives. For researchers in drug discovery, this compound is a key intermediate for accessing compound libraries targeting a wide range of biological targets, from protein kinases to ion channels.

References

-

Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Supporting Information for "A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water". (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

A Facile Anti-selective Synthesis of 3-Nitropyridin-2-ones Using Morita-Baylis Hillman Adduct of Nitroalkene. (2025). ResearchGate. Request PDF. Retrieved from [Link]

-

Zhang, B., et al. (2019). Synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea. IOP Conference Series: Materials Science and Engineering, 677(2), 022074. Retrieved from [Link]

-

Jaroch, K., et al. (2021). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Molecules, 26(15), 4435. Retrieved from [Link]

-

Glinyanaya, N. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5664. Retrieved from [Link]

-

Voight, E. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5533-5554. Retrieved from [Link]

-

Fu, L., et al. (2010). 1-(3-Amino-1H-inden-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o135. Retrieved from [Link]

-

Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252. Retrieved from [Link]

-

Lee, K., et al. (2023). Unleashing the Potential of 1,3-Diketone Analogues as Selective LH2 Inhibitors. ACS Medicinal Chemistry Letters, 14(10), 1396-1403. Retrieved from [Link]

-

Shang, E., et al. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 12(1), 55-68. Retrieved from [Link]

-

Glinyanaya, N., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ECSOC-24. Retrieved from [Link]

-

S.S.K. (2021). NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. Molecules, 26(16), 4905. Retrieved from [Link]

-

Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945. Retrieved from [Link]

-

Tverdokhlebov, A. V., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3568. Retrieved from [Link]

-

Al-Warhi, T., et al. (2023). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega, 8(40), 37267-37279. Retrieved from [Link]

-

S.K. (2020). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 25(21), 5195. Retrieved from [Link]

-

Van Tran, V., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molbank, 2022(2), M1371. Retrieved from [Link]

Sources

- 1. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. aksci.com [aksci.com]

An In-depth Technical Guide to the Spectroscopic Data of 1-(3-Nitropyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for the compound 1-(3-Nitropyridin-2-yl)ethanone, a molecule of interest in medicinal chemistry and synthetic organic chemistry. By integrating experimental and predicted data, this document offers a detailed characterization of its chemical structure and properties, serving as a vital resource for researchers engaged in its synthesis, modification, or application.

Introduction to this compound

This compound, with the Chemical Abstracts Service (CAS) number 194278-44-9, is a substituted pyridine derivative. Its structure incorporates a pyridine ring, an acetyl group, and a nitro group, functionalities that impart specific chemical reactivity and spectroscopic features. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic environment of the pyridine ring, which is reflected in its spectroscopic signatures. Understanding these spectroscopic properties is paramount for confirming the identity and purity of the compound after synthesis and for predicting its behavior in chemical reactions.

Below is a visualization of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Spectroscopic Data and Interpretation

This section details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of these spectra provides a comprehensive structural elucidation of the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The experimental ¹H NMR data for this compound in deuterated chloroform (CDCl₃) is presented below.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.83 | dd | 1H | 4.8, 1.5 | H6 |

| 8.23 | dd | 1H | 8.3, 1.5 | H4 |

| 7.60 | dd | 1H | 8.3, 4.8 | H5 |

| 2.73 | s | 3H | - | -CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (7.0-9.0 ppm): The three signals in the downfield region are characteristic of the protons on the pyridine ring. The electron-withdrawing nitro group and the nitrogen atom in the ring deshield these protons, causing them to resonate at high chemical shifts.

-

The proton at 8.83 ppm (H6) is the most deshielded due to its proximity to the electronegative nitrogen atom. It appears as a doublet of doublets (dd) due to coupling with H5 (J = 4.8 Hz) and H4 (J = 1.5 Hz).

-

The proton at 8.23 ppm (H4) is also significantly deshielded and appears as a doublet of doublets, coupling with H5 (J = 8.3 Hz) and H6 (J = 1.5 Hz).

-

The proton at 7.60 ppm (H5) is the most upfield of the aromatic protons and appears as a doublet of doublets due to coupling with H4 (J = 8.3 Hz) and H6 (J = 4.8 Hz).

-

-

Aliphatic Region (2.0-3.0 ppm): The singlet at 2.73 ppm corresponds to the three protons of the methyl group (-CH₃) of the acetyl moiety. The singlet nature of this peak indicates no adjacent protons to couple with.

The following diagram illustrates the workflow for acquiring and interpreting a ¹H NMR spectrum.

Caption: A general workflow for ¹H NMR spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~200 | C=O (ketone) |

| ~155 | C2 |

| ~152 | C6 |

| ~145 | C3 |

| ~135 | C4 |

| ~125 | C5 |

| ~28 | -CH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon: The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically appearing around 200 ppm .

-

Aromatic Carbons: The carbons of the pyridine ring will appear in the aromatic region (120-160 ppm).

-

C2 and C6 are adjacent to the nitrogen atom and are expected to be significantly deshielded, with predicted shifts around 155 ppm and 152 ppm , respectively.

-

C3 , being directly attached to the electron-withdrawing nitro group, will also be deshielded, with a predicted chemical shift around 145 ppm .

-

C4 and C5 are expected to be further upfield, with predicted shifts around 135 ppm and 125 ppm , respectively.

-

-

Aliphatic Carbon: The methyl carbon of the acetyl group is expected to appear in the upfield region, around 28 ppm .

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3100-3000 | C-H (aromatic) | Stretching |

| ~1700 | C=O (ketone) | Stretching |

| ~1600, ~1475 | C=C, C=N (aromatic ring) | Stretching |

| ~1530, ~1350 | N-O (nitro group) | Asymmetric & Symmetric Stretching |

| ~1250 | C-N | Stretching |

| ~850 | C-H (aromatic) | Out-of-plane bending |

Interpretation of the Predicted IR Spectrum:

-

The presence of a strong absorption band around 1700 cm⁻¹ would be a clear indication of the carbonyl group of the ketone.

-

The characteristic strong absorptions for the nitro group, typically around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch), would be key identifiers.

-

Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.

-

The pyridine ring vibrations (C=C and C=N stretching) would appear in the 1600-1475 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₆N₂O₃), the molecular weight is 166.13 g/mol .

Predicted Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): A peak at m/z = 166 would correspond to the molecular ion.

-

Loss of Methyl Group: A fragment at m/z = 151 would result from the loss of a methyl radical (•CH₃) from the acetyl group.

-

Loss of Acetyl Group: A peak at m/z = 123 would correspond to the loss of the acetyl radical (•COCH₃).

-

Loss of Nitro Group: A fragment at m/z = 120 could be observed due to the loss of a nitro group (•NO₂).

-

Further Fragmentations: Other smaller fragments would arise from the further breakdown of the pyridine ring and other functional groups.

The following diagram illustrates the relationship and complementary nature of these spectroscopic techniques in elucidating the structure of an organic molecule.

Caption: Interconnectivity of spectroscopic methods for structural analysis.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set appropriate parameters, including the number of scans (e.g., 16 or 32), relaxation delay, and acquisition time.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction to obtain the final spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic data, both experimental and predicted, provide a robust and detailed characterization of this compound. The ¹H NMR spectrum confirms the connectivity of the protons, while the predicted ¹³C NMR, IR, and MS data offer a comprehensive picture of the carbon framework, functional groups, and molecular mass. This guide serves as a foundational resource for scientists working with this compound, enabling confident identification, purity assessment, and further chemical exploration.

References

Sources

An In-depth Technical Guide to 1-(3-Nitropyridin-2-YL)ethanone: Molecular Structure, Synthesis, and Properties

This technical guide provides a comprehensive overview of 1-(3-Nitropyridin-2-YL)ethanone, a heterocyclic ketone of interest to researchers in medicinal chemistry and materials science. This document delves into the compound's molecular structure, details its synthesis, summarizes its physicochemical properties, and explores its reactivity and potential applications. The information presented herein is curated for an audience of researchers, scientists, and drug development professionals, aiming to provide a foundational understanding of this versatile chemical entity.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine derivative with the chemical formula C₇H₆N₂O₃. The molecule features a pyridine ring substituted with a nitro group at the 3-position and an acetyl group at the 2-position. This substitution pattern significantly influences the electronic properties and reactivity of the pyridine ring.

The molecular structure of this compound is depicted below:

Caption: 2D structure of this compound.

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that some of these properties are predicted and may vary from experimentally determined values.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₃ | - |

| Molecular Weight | 166.13 g/mol | - |

| CAS Number | 194278-44-9 | [1] |

| Appearance | White to light yellow solid | [1] |

| Boiling Point | 288.9±20.0 °C (Predicted) | [1] |

| Density | 1.318±0.06 g/cm³ (Predicted) | [1] |

| pKa | -1.92±0.10 (Predicted) | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One reported method involves the hydrolysis of 2-(1-ethoxyvinyl)-3-nitropyridine.[1]

Synthesis from 2-(1-ethoxyvinyl)-3-nitropyridine

This synthetic approach involves the acid-catalyzed hydrolysis of an enol ether to the corresponding ketone.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol: [1]

-

Dissolution: Dissolve 2-(1-ethoxyvinyl)-3-nitropyridine (4.58 g, 23.6 mmol) in acetic acid (46 mL).

-

Acidification: Add a solution of 3N hydrochloric acid (34 mL) to the reaction mixture.

-

Reaction: Stir the reaction for 9 hours at 20-25°C.

-

Neutralization and Extraction: Upon completion of the reaction, neutralize the solution with aqueous sodium hydroxide, followed by adjustment to a weak base (pH 8-9) with aqueous sodium bicarbonate. Extract the product with ethyl acetate.

-

Work-up: Separate the organic layer, wash with a saturated aqueous sodium chloride solution, and dry with anhydrous sodium sulfate.

-

Purification: Remove the solvent by distillation under reduced pressure. Purify the resulting residue by silica gel column chromatography (eluent: hexane/ethyl acetate = 2/1) to afford this compound (3.08 g, yield 79%).

Causality Behind Experimental Choices:

-

Acetic Acid as Solvent: Acetic acid is a suitable polar protic solvent that can dissolve the starting material and is compatible with the acidic hydrolysis conditions.

-

Hydrochloric Acid: A strong acid like HCl is necessary to catalyze the hydrolysis of the enol ether.

-

Neutralization and pH Adjustment: The neutralization with NaOH and subsequent adjustment with NaHCO₃ is crucial to quench the reaction and to ensure the product is in its neutral form for efficient extraction into ethyl acetate.

-

Silica Gel Chromatography: This is a standard purification technique for organic compounds, allowing for the separation of the desired product from any unreacted starting material or byproducts.

Spectroscopic Characterization

The structural confirmation of this compound relies on various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

-

¹H-NMR (CDCl₃): δ 2.73 (3H, s), 7.60 (1H, dd, J=8.3, 4.8 Hz), 8.23 (1H, dd, J=8.3, 1.5 Hz), 8.83 (1H, dd, J=4.8, 1.5 Hz).[1]

Interpretation:

-

The singlet at 2.73 ppm corresponds to the three protons of the acetyl methyl group.

-

The signals in the aromatic region (7.60, 8.23, and 8.83 ppm ) are characteristic of the three protons on the pyridine ring, with the downfield shifts indicating the electron-withdrawing effects of the nitro and acetyl groups.

Other Spectroscopic Data

-

¹³C NMR Spectroscopy: The spectrum would be expected to show seven distinct signals. The carbonyl carbon of the acetyl group would appear significantly downfield (typically >190 ppm). The carbons of the pyridine ring would have chemical shifts influenced by the positions of the nitrogen atom and the electron-withdrawing substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretch of the ketone (around 1700 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (typically around 1530 and 1350 cm⁻¹, respectively).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (166.13 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group and the nitro group.

Reactivity and Potential Applications

The reactivity of this compound is largely dictated by the electrophilic nature of the pyridine ring, enhanced by the presence of the electron-withdrawing nitro and acetyl groups.

Reactivity

Research on related 3-nitropyridine derivatives indicates that the nitro group at the 3-position is susceptible to nucleophilic aromatic substitution (SₙAr).[2] This reactivity allows for the introduction of various functional groups at this position, making this compound a potentially valuable synthetic intermediate.

Caption: Nucleophilic aromatic substitution on the pyridine ring.

Potential Applications

While specific applications for this compound have not been extensively reported, the nitropyridine scaffold is a common motif in bioactive molecules. Nitropyridine derivatives have been investigated for a range of therapeutic applications, including as:

-

Anticancer agents: The core structure is found in some kinase inhibitors.[3]

-

Antibacterial and antifungal agents.

-

Building blocks for novel materials: The electronic properties of nitropyridines make them candidates for applications in materials science.

The presence of the reactive acetyl and nitro groups provides handles for further chemical modification, suggesting that this compound could serve as a versatile starting material for the synthesis of compound libraries for drug discovery and other applications.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

References

Technical Guide: The Mechanistic Pathways to 1-(3-Nitropyridin-2-yl)ethanone

Abstract

This technical guide provides an in-depth analysis of the formation mechanism of 1-(3-nitropyridin-2-yl)ethanone, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The synthesis of this molecule is non-trivial due to the electronic properties of the pyridine ring, which is further deactivated by the presence of a 2-acetyl substituent. We will dissect the challenges posed by classical electrophilic aromatic substitution and elucidate the more sophisticated, non-classical pathway that enables an effective synthesis. This guide details the step-wise mechanism, provides field-proven experimental protocols, and explores alternative synthetic strategies, offering researchers and drug development professionals a comprehensive understanding of this important transformation.

Introduction: The Challenge of Synthesizing this compound

This compound, also known as 2-acetyl-3-nitropyridine, is a substituted pyridine derivative whose structural motif is of significant interest in the development of novel bioactive compounds.[1][2] However, its synthesis presents a classic challenge in heterocyclic chemistry. The pyridine ring is inherently electron-deficient compared to benzene due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophilic attack.[3][4] This deactivation is compounded by the presence of the electron-withdrawing acetyl group at the C2 position.

Attempting a direct nitration using standard electrophilic aromatic substitution (SEAr) conditions, such as a mixture of nitric and sulfuric acids, is generally ineffective.[4][5] The strong acidic medium protonates the pyridine nitrogen, creating a pyridinium ion. This further deactivates the ring, making the conditions required for nitration exceedingly harsh and often leading to poor yields and lack of selectivity.[5][6]

When electrophilic substitution on pyridine does occur, it preferentially happens at the C3 (or C5) position. This regioselectivity is dictated by the stability of the cationic intermediate (the σ-complex). Attack at C2 or C4 results in a resonance structure where the positive charge is unfavorably placed on the electronegative nitrogen atom, destabilizing the intermediate.[7][8] Attack at C3 avoids this destabilization, making it the kinetically and thermodynamically favored pathway.[3][8]

Given these electronic hurdles, the efficient formation of this compound relies not on a direct SEAr mechanism, but on a more nuanced and elegant multi-step pathway.

The Dominant Synthetic Pathway: A Non-Classical Nitration

The most effective and widely recognized method for the nitration of many pyridine compounds, including 2-acetylpyridine, is a procedure developed by Bakke that circumvents the limitations of direct SEAr.[9] This method utilizes dinitrogen pentoxide (N₂O₅) followed by a quench with sodium bisulfite (NaHSO₃).[10][11] The reaction does not proceed via electrophilic attack on the aromatic ring but through a sequence involving N-nitration, nucleophilic addition, a pericyclic rearrangement, and subsequent rearomatization.

Stepwise Mechanistic Elucidation

-

Step 1: Formation of the N-Nitropyridinium Intermediate: The reaction is initiated by the attack of the nucleophilic pyridine nitrogen of 2-acetylpyridine on dinitrogen pentoxide (N₂O₅). This step forms a reactive N-nitropyridinium nitrate salt.[9][10][12] This intermediate is the key to bypassing the high activation energy of a direct C-nitration on the deactivated ring.

-

Step 2: Nucleophilic Addition of Bisulfite: The highly electrophilic N-nitropyridinium salt is not isolated but is treated in situ with an aqueous solution of sodium bisulfite. The bisulfite ion (HSO₃⁻) acts as a nucleophile, attacking the pyridinium ring. This attack preferentially occurs at the C2 or C4 positions, breaking the ring's aromaticity and forming unstable N-nitro-dihydropyridine sulfonic acid intermediates.[10][12][13]

-

Step 3: The[1][3] Sigmatropic Rearrangement: The crucial transformation occurs from the N-nitro-1,2-dihydropyridine intermediate. This species undergoes an intramolecular, thermal[1][3] sigmatropic shift.[9][12] In this concerted pericyclic reaction, the nitro group migrates from the nitrogen atom (position 1) to the C3 carbon (position 5 of the π-system), forming a new C-N bond. This elegant rearrangement is the core of the mechanism's success, allowing the nitro group to be installed at the desired C3 position without a direct electrophilic attack.

-

Step 4: Rearomatization: The final step involves the elimination of the bisulfite group and a proton from the tetrahedral intermediate. This process restores the aromaticity of the pyridine ring, yielding the final product, this compound.[10]

Mechanistic Diagram

The following diagram illustrates the complete mechanistic pathway from 2-acetylpyridine to the final nitrated product.

Caption: A logical diagram illustrating the multi-step formation of this compound.

Experimental Protocol & Workflow

This protocol is a representative procedure for the nitration of a substituted pyridine via the Bakke method.[9][13]

Materials & Reagents

| Reagent/Material | Formula | Purity/Grade |

| 2-Acetylpyridine | C₇H₇NO | ≥98% |

| Dinitrogen Pentoxide (N₂O₅) | N₂O₅ | ≥98% |

| Dichloromethane (DCM) | CH₂Cl₂ | Anhydrous |

| Sodium Bisulfite | NaHSO₃ | Reagent Grade |

| Deionized Water | H₂O | - |

| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | - |

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-acetylpyridine (1.0 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Scientist's Note: An inert atmosphere and anhydrous conditions are critical during the first step to prevent premature decomposition of the highly reactive N₂O₅.

-

-

Formation of N-Nitropyridinium Salt: Cool the solution to -10 °C using an appropriate cooling bath. Add solid dinitrogen pentoxide (1.1 eq.) portion-wise, ensuring the internal temperature does not exceed -5 °C. Stir the resulting slurry at this temperature for 1 hour.

-

Process Insight: Low temperature control is paramount to manage the exothermic reaction and maintain the stability of the N-nitropyridinium intermediate.

-

-

Quench and Rearrangement: In a separate beaker, prepare a solution of sodium bisulfite (2.0 eq.) in a 3:1 mixture of methanol/water. While stirring vigorously, pour the cold reaction slurry from Step 2 into the bisulfite solution.

-

Causality: This quench is not merely a neutralization. The bisulfite is the active nucleophile that initiates the addition-rearrangement-elimination cascade. Vigorous stirring is essential to ensure efficient mixing of the biphasic system.

-

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Work-up & Extraction: Neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Experimental Workflow Diagram

Caption: A standard laboratory workflow for the synthesis of this compound.

Alternative Synthetic Considerations

While the Bakke procedure is highly effective, other strategies can be envisioned for the synthesis of this and related compounds, particularly when specific substitution patterns are required.

-

Synthesis from Pre-functionalized Pyridines: A viable alternative involves starting with a pyridine ring that is already nitrated and halogenated, such as 2-chloro-3-nitropyridine. The acetyl group can then be introduced via a metal-catalyzed cross-coupling reaction (e.g., Stille or Suzuki coupling with an appropriate acetyl-organometallic reagent) or by nucleophilic substitution followed by oxidation. This approach offers excellent control over regiochemistry. For example, the synthesis of 2-methyl-3-nitropyridines from 2-chloro-3-nitropyridines has been reported and could be adapted.[14][15]

-

Ring Formation Reactions: Although less direct for this specific target, constructing the substituted pyridine ring from acyclic precursors is a powerful tool in heterocyclic chemistry. Three-component ring transformation reactions, for instance, can build nitropyridine cores from dinitropyridone, a ketone, and an ammonia source, offering access to structures that are difficult to prepare otherwise.[16]

Conclusion

The formation of this compound is a prime example of how a seemingly straightforward transformation—aromatic nitration—requires a sophisticated mechanistic solution to overcome inherent electronic barriers. The dominant pathway is not a classical electrophilic aromatic substitution but a multi-step sequence involving N-nitration, nucleophilic addition, a key[1][3] sigmatropic rearrangement, and rearomatization. This understanding provides chemists with a robust and rational framework for synthesizing this and other challenging nitropyridine derivatives, which are crucial intermediates in the discovery of new medicines and materials.

References

-

Química Organica.org. Electrophilic substitution on pyridine.

-

Quora. (2019). Which position does Electrophilic aromatic substitution of Pyridine favour at?.

-

UiO. Synthesis and Functionalization of 3-Nitropyridines.

-

Wikipedia. Electrophilic aromatic substitution.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.

-

AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine.

-

Tomiya, T., & Inokuma, T. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(21), 6499.

-

ResearchGate. Nitropyridines: Synthesis and reactions.

-

Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage.

-

Homework.Study.com. Electrophilic aromatic substitution reactions of pyridine normally occur at C3.

-

Bakke, J. M., et al. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, (11), 2477-2482.

-

Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2.

-

Homework.Study.com. In the nitration reaction of 2-benzylpyridine, why does the nitration occur selectively at the benzene ring?.

-

YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.

-

Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chemistry Proceedings, 2(1), 30.

-

ResearchGate. Two-step synthesis of 2-methyl-3-nitropyridines.

-

IntechOpen. Nitration and aromatic reactivity.

-

Zhang, B., et al. (2019). Synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea. IOP Conference Series: Earth and Environmental Science, 332, 032036.

-

Utkina, N. S., et al. (2021). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. Molecules, 26(18), 5567.

-

Organic Syntheses. 2,3-diaminopyridine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. quora.com [quora.com]

- 7. aklectures.com [aklectures.com]

- 8. homework.study.com [homework.study.com]

- 9. researchgate.net [researchgate.net]

- 10. nva.sikt.no [nva.sikt.no]

- 11. chempanda.com [chempanda.com]

- 12. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

Physical characteristics of "1-(3-Nitropyridin-2-YL)ethanone"

An In-Depth Technical Guide on the Physical Characteristics of 1-(3-Nitropyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pyridyl ketone derivative whose structural features—a pyridine ring, a nitro group, and a ketone functional group—make it a compound of significant interest in synthetic and medicinal chemistry. As a versatile building block, a thorough understanding of its physical and spectroscopic properties is paramount for its effective use in research and development. This guide provides a comprehensive technical overview of the key physical characteristics of this compound, presenting both reported data and standardized protocols for its empirical determination. The methodologies are explained with an emphasis on the underlying scientific principles to ensure robust and reproducible characterization, empowering researchers to confidently integrate this compound into their discovery workflows.

Chemical Identity and Core Properties

The foundational step in characterizing any chemical compound is to establish its precise identity and fundamental properties. These data points are critical for everything from stoichiometric calculations to regulatory documentation.

This compound is identified by the CAS Number 194278-44-9.[1][2] Its structure consists of a pyridine ring substituted with a nitro group at the 3-position and an acetyl group at the 2-position. The electron-withdrawing nature of both the nitro group and the pyridine nitrogen significantly influences the molecule's reactivity and physical properties.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 194278-44-9 | [1][2] |

| Molecular Formula | C₇H₆N₂O₃ | [1][2] |

| Molecular Weight | 166.13 g/mol | [1][2] |

| Appearance | White to light yellow solid | [1] |

| Boiling Point | 288.9 ± 20.0 °C (Predicted) | [1] |

| Density | 1.318 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | -1.92 ± 0.10 (Predicted) | [1] |

| Synonyms | 1-(3-nitro-2-pyridyl)ethanone, 1-(3-nitropyridin-2-yl)ethan-1-one | [1] |

Thermophysical Characterization: Melting Point

The melting point is a crucial physical constant that serves as a primary indicator of a compound's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities. While a specific experimental melting point for this compound is not widely reported in the literature, its determination is a straightforward and essential characterization step.

Protocol 1: Melting Point Determination via Capillary Method

This protocol describes the standard and reliable method for determining the melting point of a solid crystalline compound.

Rationale: The capillary method provides a controlled and reproducible environment for heating a small sample. The packed crystalline lattice requires a specific amount of thermal energy to break down into a liquid state. Impurities disrupt this lattice, requiring less energy and causing melting to occur over a wider temperature range.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A solvent-free sample is critical for accuracy.

-

Capillary Loading: Load the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.

-

Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Rapid Heating (Scouting): Heat the sample rapidly to get an approximate melting range.

-

Accurate Determination: Using a fresh sample, heat the apparatus to about 10-15 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is reported as T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of a molecule. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: Proton NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms. For this compound, the reported ¹H NMR data in deuterochloroform (CDCl₃) provides a clear signature.[1]

Table 2: Reported ¹H NMR Spectral Data

| Chemical Shift (δ) | Multiplicity | Integration | Coupling Constant (J) | Assignment |

| 2.73 ppm | Singlet (s) | 3H | N/A | -CH₃ (Acetyl group) |

| 7.60 ppm | Doublet of doublets (dd) | 1H | 8.3, 4.8 Hz | H-5 (Pyridine ring) |

| 8.23 ppm | Doublet of doublets (dd) | 1H | 8.3, 1.5 Hz | H-4 (Pyridine ring) |

| 8.83 ppm | Doublet of doublets (dd) | 1H | 4.8, 1.5 Hz | H-6 (Pyridine ring) |

Interpretation:

-

The singlet at 2.73 ppm corresponds to the three equivalent protons of the acetyl methyl group, which has no adjacent protons to couple with.

-

The three distinct signals in the aromatic region (7.60-8.83 ppm) confirm the three protons on the substituted pyridine ring. The splitting patterns (doublet of doublets) and coupling constants are consistent with the proposed substitution pattern.

Caption: Structure with ¹H NMR assignments.

Protocol 2: Acquisition of NMR Spectra

Rationale: This protocol ensures the acquisition of high-resolution spectra suitable for unambiguous structural confirmation. The choice of solvent is critical; the compound must be soluble, and the solvent's signals should not interfere with key analyte signals.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

-

Instrument Setup: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 400 MHz, 16-32 scans, appropriate pulse width and relaxation delay).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., 100 MHz, 1024-4096 scans).

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Absorptions: Based on the structure of this compound, the IR spectrum should exhibit several key absorption bands. By analogy to similar structures like 1-(3-nitrophenyl)ethanone, we can predict the approximate regions for these vibrations.[3][4]

-

~1700 cm⁻¹: A strong, sharp peak for the C=O (carbonyl) stretch of the ketone.

-

~1530 cm⁻¹ and ~1350 cm⁻¹: Two strong peaks corresponding to the asymmetric and symmetric N-O stretching of the nitro group (NO₂), respectively.

-

~1600-1450 cm⁻¹: Multiple bands for the C=C and C=N stretching vibrations within the pyridine ring.

-

~3100-3000 cm⁻¹: Weak to medium peaks for the aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Weak peaks for the aliphatic C-H stretching of the methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through analysis of fragmentation patterns.

Rationale: Under electron ionization (EI), a molecule is fragmented into characteristic pieces. Analyzing the mass-to-charge ratio (m/z) of these fragments allows a chemist to deduce the original structure.

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak at m/z = 166, corresponding to the intact molecule's mass.

-

[M-15]⁺: Loss of a methyl radical (•CH₃) from the acetyl group, resulting in a peak at m/z = 151.

-

[M-43]⁺: A prominent peak from the loss of the acetyl radical (•COCH₃), resulting in a fragment at m/z = 123. This corresponds to the 3-nitropyridinyl cation.

-

Further Fragmentation: Subsequent loss of NO₂ (46 Da) or NO (30 Da) from the fragments.

Caption: Proposed primary fragmentation pathways in EI-MS.

Safety and Handling

Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound.

GHS Hazard Information: this compound is classified with the GHS07 pictogram (Exclamation Mark), indicating potential hazards.[1]

Table 3: GHS Safety Information

| Category | Information |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Storage and Handling Recommendations:

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2-8°C to prevent degradation.[1][2]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]

Conclusion

This technical guide has detailed the essential physical and spectroscopic characteristics of this compound. The combination of its known properties and the standardized protocols provided herein equips researchers with the necessary knowledge for its confident identification, purity assessment, and safe handling. A thorough characterization, as outlined, is the cornerstone of reproducible and reliable scientific research, enabling the successful application of this valuable chemical building block in drug discovery and materials science.

References

-

NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. In NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. In NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 1-(3-Nitropyridin-2-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of a compound is a critical physicochemical parameter that profoundly influences its biological activity, bioavailability, and overall developability as a therapeutic agent. This guide provides a comprehensive technical overview of the solubility profile of 1-(3-Nitropyridin-2-YL)ethanone, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this document synthesizes foundational principles of solubility, predictive assessments based on its chemical structure, and detailed, field-proven methodologies for its empirical determination. We will explore both thermodynamic and kinetic solubility assays, offering a robust framework for researchers to accurately characterize this compound and others like it.

Introduction: The Critical Role of Solubility in Drug Discovery

Aqueous solubility is a key determinant of a drug candidate's success, affecting everything from in vitro assay reliability to in vivo pharmacokinetics.[1][2] Poor solubility can lead to underestimated toxicity, inconsistent biological data, and significant challenges in formulation development, ultimately increasing the time and cost of bringing a new therapeutic to market.[2][3] Therefore, a thorough understanding and early characterization of a compound's solubility profile are paramount.

This guide focuses on this compound, a molecule featuring a nitropyridine core. The presence of both a pyridine ring and a nitro group suggests a complex interplay of factors governing its solubility.

Physicochemical Properties and Predicted Solubility Profile of this compound

A predictive analysis of a compound's solubility begins with an examination of its structural features and physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₃ | [4] |

| Molecular Weight | 166.13 g/mol | [4] |

| Appearance | White to light yellow solid | [4] |

| Predicted pKa | -1.92 ± 0.10 | [4] |

The structure of this compound contains several key functional groups that influence its solubility:

-

Pyridine Ring: A basic heterocyclic aromatic ring. The nitrogen atom can act as a hydrogen bond acceptor.

-

Nitro Group (-NO₂): A strongly electron-withdrawing and polar group.

-

Ethanone Group (-C(O)CH₃): A ketone group which is also polar and can act as a hydrogen bond acceptor.

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] Polar molecules tend to dissolve in polar solvents, while non-polar molecules dissolve in non-polar solvents.[5][6] The presence of polar functional groups, such as hydroxyl and carboxyl groups, generally enhances water solubility through hydrogen bonding.[5][7] Conversely, a larger non-polar hydrocarbon backbone decreases aqueous solubility.[7]

For this compound, the polar nitro and ketone groups would suggest some degree of solubility in polar solvents. However, the aromatic pyridine ring, while containing a nitrogen, contributes a significant non-polar surface area. The very low predicted pKa indicates that the pyridine nitrogen is not easily protonated under typical physiological pH conditions, which might limit pH-dependent solubility enhancements.

Predicted Solubility:

-

Aqueous Solubility: Likely to be low. While the molecule has polar groups, the overall structure is relatively rigid and lacks strong hydrogen bond donating groups. Similar compounds like 4-Amino-3-nitropyridine are reported to be insoluble or sparingly soluble in water.[8][9]

-

Organic Solvents: Expected to have good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol.[6]

Methodologies for Determining Solubility

Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic.

Thermodynamic Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound, representing the maximum concentration that can be achieved in a saturated solution at a given temperature and pH.[10] This is a critical parameter for understanding the biopharmaceutical properties of a drug candidate and is essential for formulation development.[2][10] The most common method for determining thermodynamic solubility is the shake-flask method .[11]

-

Preparation: Accurately weigh an excess amount of solid this compound into a glass vial.

-

Solvent Addition: Add a precise volume of the desired buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4, or buffers at pH 1.2 and 6.8 to simulate gastric and intestinal conditions) to the vial.[11][12] According to ICH guidelines, solubility should be determined at 37 °C.[11]

-

Equilibration: Seal the vials and place them in a shaker or incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[10][13]

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[12]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][12] A calibration curve is prepared using known concentrations of the compound to ensure accurate quantification.

-

Data Analysis: The solubility is reported in units such as µg/mL or µM.[12]

Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer.[1][3] It is often considered a measure of a compound's propensity to precipitate out of solution. This assay is high-throughput and commonly used in the early stages of drug discovery for rapid screening of large numbers of compounds.[3][14]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[14][15]

-

Assay Plate Preparation: Dispense the DMSO stock solution into a microtiter plate.

-

Aqueous Buffer Addition: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the target final compound concentrations. The final DMSO concentration should be kept low (typically 1-2%) to minimize its effect on solubility.[1][13]

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a shorter period than the thermodynamic assay (e.g., 1-2 hours).[3][15]

-

Precipitate Detection/Separation:

-

Quantification: Analyze the concentration of the compound remaining in the solution (the filtrate or supernatant) using methods like UV spectrophotometry or LC-MS/MS.[3][15]

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed or the concentration measured in the saturated solution.

Visualizing the Experimental Workflows

The following diagrams illustrate the key steps in determining thermodynamic and kinetic solubility.

Caption: Thermodynamic Solubility Workflow.

Caption: Kinetic Solubility Workflow.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the measured solubility of this compound.

Table 2: Key Factors Affecting Solubility

| Factor | Expected Impact on this compound | Rationale |